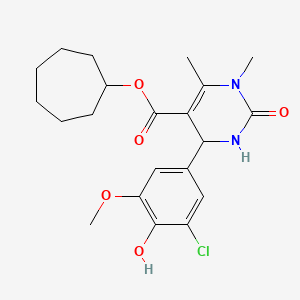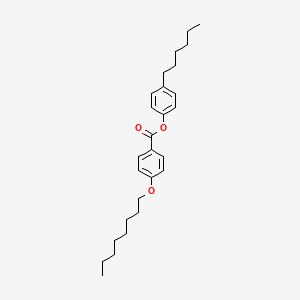![molecular formula C30H26N4O8 B12471883 2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound features multiple functional groups, including nitro, hydroxyl, and imino groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine derivative to form a Schiff base.
Etherification: The Schiff base is then reacted with a phenoxybutoxy derivative under basic conditions to form the ether linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete structure of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield nitrobenzaldehyde derivatives, while reduction of the nitro groups can produce corresponding aniline derivatives.
Applications De Recherche Scientifique
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the imino group can form hydrogen bonds with target proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Schiff Bases: Compounds with similar imino groups, used in various chemical and biological applications.
Uniqueness
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C30H26N4O8 |
|---|---|
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
2-[[2-[4-[2-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenoxy]butoxy]phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C30H26N4O8/c35-29-21(9-7-13-25(29)33(37)38)19-31-23-11-1-3-15-27(23)41-17-5-6-18-42-28-16-4-2-12-24(28)32-20-22-10-8-14-26(30(22)36)34(39)40/h1-4,7-16,19-20,35-36H,5-6,17-18H2 |
Clé InChI |
VTIWRZZQGPZXIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)OCCCCOC3=CC=CC=C3N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B12471831.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)



![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![N3,N3',5-trimethyl-4'-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-[1,1'-biphenyl]-3,5-dicarboxamide](/img/structure/B12471856.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)


![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
